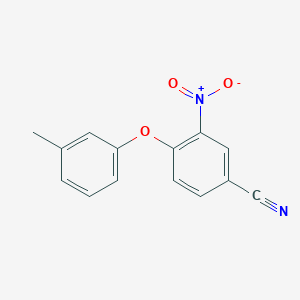

Benzonitrile, 4-(3-methylphenoxy)-3-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is an organic compound belonging to the family of nitriles. It is a colorless liquid with a boiling point of 101.6 °C and a melting point of -61.9 °C. Benzonitrile is soluble in water and is often used as a starting material in the synthesis of other compounds. It is also used in the chemical industry for the production of dyes, pharmaceuticals, and pesticides.

Applications De Recherche Scientifique

High-Temperature Resorcinol-Based Phthalonitrile Polymer

This research investigates the synthesis of a high-temperature resorcinol-based phthalonitrile polymer, emphasizing the polymer's thermal stability and processing characteristics. The study introduces a novel monomer synthesized through a simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile, which can be polymerized thermally in the presence of an amine curing additive. The resulting polymer exhibits controlled processing as a function of temperature and additive quantity, characterized by thermal analyses and rheology studies, demonstrating potential applications in areas requiring high-temperature resistant materials (Keller & Dominguez, 2005).

Microbially Mediated Abiotic Transformation Products

This study provides insights into the abiotic transformations of sulfamethoxazole (SMX) under denitrifying conditions, potentially leading to the formation of transformation products (TPs) including 4-nitro-SMX. It highlights the reversible transformation between SMX and its TPs, suggesting a complex behavior of such compounds in the environment. This research underscores the significance of considering transformation products in environmental studies and their retransformation potential, which could enhance understanding of SMX behavior during processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

Nitration and Hydroxylation of Benzene

This paper studies the nitration and hydroxylation of benzene in aqueous solutions, offering a comprehensive analysis of the transformation intermediates and their formation mechanisms. It provides valuable insights into environmental chemistry, particularly regarding the reactivity and transformation of aromatic compounds in water under various conditions, such as the presence of nitrite/nitrous acid. The findings contribute to a better understanding of the environmental fate of pollutants and their potential transformations (Vione et al., 2004).

Mechanism of Formation of the Cyano Group

This research focuses on the gas-phase oxidative ammonolysis mechanisms for various toluenes and their derivatives, elucidating the pathways for cyano group formation under different conditions. The study reveals differences in the reactivity and selectivity of these processes, depending on the substituents present on the aromatic ring. These insights are crucial for understanding the chemical synthesis and functionalization of aromatic compounds, with implications for material science and organic synthesis (Vorob’ev & Sembaev, 2005).

Corrosion Inhibition of Mild Steel

This investigation explores the effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. The study combines experimental methods with computational simulations to elucidate the molecular mechanisms underlying corrosion inhibition. The results demonstrate the potential of these compounds to protect metal surfaces from corrosion, providing a basis for developing new materials for industrial applications (Chaouiki et al., 2018).

Propriétés

IUPAC Name |

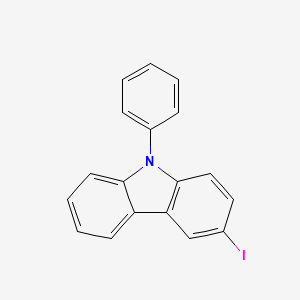

4-(3-methylphenoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKIIILJZZCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471073 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

CAS RN |

881995-25-1 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)